C10H12FeN2O8.Na.2H2O
Description
C10H12FeN2O8·Na·2H2O, systematically named ferric sodium ethylenediaminetetraacetate dihydrate, is a coordination compound with the CAS registry number 15708-42-6 . It consists of a central Fe(III) ion chelated by an EDTA (ethylenediaminetetraacetic acid) ligand, one sodium counterion, and two water molecules of crystallization. The compound is characterized by its octahedral geometry, where the EDTA ligand binds to Fe(III) via four carboxylate oxygen atoms and two nitrogen atoms, forming a highly stable complex.
Properties
CAS No. |
15708-42-6 |
|---|---|
Molecular Formula |
C10H16FeN2NaO10 |
Molecular Weight |
403.08 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);dihydrate |
InChI |
InChI=1S/C10H16N2O8.Fe.Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;+3;+1;;/p-4 |
InChI Key |
KALIANGTBDVYLB-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Fe] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Iron Ethylenediaminetetraacetate Dihydrate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with iron salts in the presence of sodium hydroxide. The reaction typically involves dissolving EDTA in water, followed by the addition of iron(III) chloride or iron(III) sulfate. Sodium hydroxide is then added to adjust the pH and facilitate the formation of the sodium iron complex. The reaction mixture is stirred and heated to ensure complete reaction, and the resulting product is then crystallized and dried to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, the production of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The crystallization step is carefully monitored to obtain the desired dihydrate form, and the product is then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium Iron Ethylenediaminetetraacetate Dihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly iron ions.
Redox Reactions: It can participate in redox reactions where the iron ion undergoes oxidation or reduction.
Substitution Reactions: The ligand can be substituted by other ligands in the coordination sphere of the iron ion.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as iron(III) chloride or iron(III) sulfate in aqueous solutions.
Redox Reactions: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Ligands such as ammonia or other chelating agents can be used under controlled pH and temperature conditions.
Major Products Formed
Complexation Reactions: Formation of stable iron-EDTA complexes.
Redox Reactions: Formation of reduced or oxidized iron species.
Substitution Reactions: Formation of new coordination complexes with substituted ligands.
Scientific Research Applications
Sodium Iron Ethylenediaminetetraacetate Dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal ion-induced enzyme inhibition.
Medicine: Investigated for its potential use in treating iron overload conditions and as a component in certain pharmaceutical formulations.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves the formation of stable complexes with iron ions. The ethylenediaminetetraacetate ligand binds to the iron ion through multiple coordination sites, effectively sequestering the iron ion and preventing it from participating in unwanted chemical reactions. This chelation process is crucial in applications where control of iron ion concentration is necessary.
Comparison with Similar Compounds
Key Properties:
- Molecular formula : C10H12FeN2O8·Na·2H2O
- Molar mass : 421.06 g/mol (anhydrous basis)
- Appearance : Yellow to brown crystalline powder
- Solubility : Moderately soluble in water (10–12 g/100 mL at 20°C), with solubility influenced by pH.
- Applications : Primarily used in agriculture as a micronutrient fertilizer to address iron deficiency in alkaline soils, where free Fe³⁺ ions precipitate as hydroxides. It also finds niche roles in industrial water treatment and laboratory settings as a stabilizing agent for iron-dependent reactions .
Comparison with Similar Compounds
The compound is compared below with structurally related EDTA-metal complexes, focusing on chemical composition, stability, solubility, and applications.
Table 1: Comparative Analysis of C10H12FeN2O8·Na·2H2O and Analogues
Key Comparative Insights:
Stability Constants :
- Fe(III)EDTA exhibits the highest stability constant (log K = 25.1) among the listed complexes due to the strong affinity between Fe³⁺ and the EDTA ligand. This makes it resistant to dissociation in high-pH environments, unlike Fe(II)EDTA (log K = 14.3), which oxidizes readily in air .
- Calcium disodium EDTA (log K = 10.7) is less stable, enabling controlled release of free EDTA for binding toxic metals like lead in medical applications.
Solubility :
- The dihydrate form of Fe(III)EDTA has lower water solubility (10.2 g/100 mL) compared to EDTA disodium salt (100 g/100 mL), which lacks a metal center. Sodium counterions enhance solubility in all cases, but hydration and metal-ligand interactions modulate this property.
Applications :
- Fe(III)EDTA : Preferred in alkaline soil amendment due to its pH resilience. In contrast, Zn-EDTA (log K = 16.5) is used in neutral soils for zinc delivery.
- CaNa₂EDTA : Utilized in chelation therapy to treat heavy metal poisoning, leveraging its moderate stability to selectively bind toxic metals without depleting calcium.
- Na₂H₂EDTA : Functions as a preservative by sequestering metal ions that catalyze oxidation in foods and personal care products.
Toxicity and Safety :
- Fe(III)EDTA is generally recognized as safe (GRAS) in agricultural use but can cause gastrointestinal irritation at high doses. CaNa₂EDTA is FDA-approved for clinical use, whereas free EDTA (as in Na₂H₂EDTA) may deplete essential minerals if overused.
Research Findings and Industrial Relevance
Recent studies highlight Fe(III)EDTA’s superiority in foliar fertilizers due to its leaf permeability and slow release kinetics compared to FeSO₄, which causes leaf burn . In contrast, Fe(II)EDTA is largely obsolete outside specialized redox chemistry research due to its instability. Regulatory approvals (e.g., EPA, EFSA) favor CaNa₂EDTA and Na₂H₂EDTA for human-facing applications, while Fe(III)EDTA remains niche in agro-industry.
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